Maximum Tolerated Dose (MTD) Differentiation: Indotecan (LMP400) Versus LMP776 and LMP744 in Canine Lymphoma
In a head-to-head comparative Phase I study in naturally occurring canine lymphoma, LMP400 demonstrated superior tolerability compared to its indenoisoquinoline analogs LMP776 and LMP744. LMP400 was administered up to 65 mg/m² and was well-tolerated with no maximum tolerated dose (MTD) reached, whereas LMP776 and LMP744 exhibited dose-limiting bone marrow toxicity with MTDs of 17.5 mg/m² and 100 mg/m², respectively [1]. Notably, none of the three indenoisoquinolines induced notable diarrhea, a common and dose-limiting toxicity of camptothecins, confirming a differentiated toxicity profile for the entire class [1]. Objective response rates were 33.3% (9/27) for LMP400, 29.2% (7/24) for LMP776, and 68.4% (13/19) for LMP744, indicating that LMP400 offers a distinct balance of tolerability and activity distinct from the more potent but less well-tolerated LMP744 [2].
| Evidence Dimension | Maximum Tolerated Dose (MTD) |
|---|---|
| Target Compound Data | >65 mg/m² (well-tolerated; MTD not reached) |
| Comparator Or Baseline | LMP776: 17.5 mg/m²; LMP744: 100 mg/m² |
| Quantified Difference | LMP400 MTD >3.7× higher than LMP776; LMP744 MTD 1.5× higher than LMP400 lower bound |
| Conditions | Canine lymphoma model; dose-escalation cohorts with 84 client-owned dogs |
Why This Matters
Higher MTD in LMP400 translates to a wider therapeutic index and greater dosing flexibility compared to LMP776, which is critical for researchers designing in vivo efficacy studies where tolerability at effective doses is paramount.
- [1] Burton JH, et al. NCI Comparative Oncology Program Testing of Non-Camptothecin Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma. Clin Cancer Res. 2018;24(23):5830-5840. View Source
- [2] O'Sullivan Coyne G, et al. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas. Cancer Chemother Pharmacol. 2025;95(1):58. View Source
